(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-23(19-6-4-3-5-7-19)17(2)26(25-16)13-12-24-22(27)11-9-18-8-10-20-21(14-18)29-15-28-20/h3-11,14H,12-13,15H2,1-2H3,(H,24,27)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZBJMONLSNPND-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazole derivative. Its molecular formula is , with a molecular weight of approximately 330.39 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of related compounds. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.
Table 1: Anticancer Efficacy Against Different Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound B | U87 | 45.2 ± 13.0 | Inhibits PI3K pathway |
| This compound | HCT116 | TBD | TBD |
The biological activity of this compound is primarily attributed to:
- Inhibition of Cell Proliferation : Compounds in this class can inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Anti-Angiogenic Effects : Suppression of vascular endothelial growth factor (VEGF), limiting tumor blood supply.
Case Studies
A notable study investigated the efficacy of a structurally similar compound in overcoming chemoresistance in cancer cells. The results demonstrated that the compound inhibited P-glycoprotein efflux pump activity, enhancing the accumulation of chemotherapeutic agents within resistant cancer cells . This suggests that this compound may also possess similar properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Overview of Analogs
Key structural analogs and their features are summarized below:
Structural and Functional Differences
Heterocyclic Core
- Target Compound: The pyrazole ring (5-membered, two adjacent nitrogen atoms) provides a compact, planar structure.
- Compound 7h : The benzimidazole core (fused benzene and imidazole rings) introduces a larger aromatic system. The 4-hydroxy-3,5-dimethoxyphenyl group offers hydrogen-bonding and polar interactions, contrasting with the benzo[d][1,3]dioxol group in the target compound .
- Compound 3e: The imidazo[1,2-a]pyrimidine system (6-membered pyrimidine fused with imidazole) is more complex, with a 5-oxo group enabling keto-enol tautomerism. The 4-methylpiperazine substituent adds basicity and solubility .
Substituent Effects
- The benzo[d][1,3]dioxol-5-yl group in the target compound is less polar than the 4-hydroxy-3,5-dimethoxyphenyl group in 7h, which may influence solubility and target affinity.
- The 4-phenyl substituent on the pyrazole in the target compound introduces steric hindrance absent in 3e’s piperazine-linked system.
Implications of Structural Variations
- Solubility : The hydroxy and methoxy groups in 7h may improve aqueous solubility compared to the target compound’s dioxolane group.
- Target Engagement : The pyrazole in the target compound could favor interactions with hydrophobic pockets, whereas 3e’s piperazine may engage charged residues.
- Synthetic Complexity : The fused heterocycles in 3e and 7h likely require more elaborate synthetic pathways than the target compound’s simpler pyrazole system.
Structural Analysis Techniques
Crystallographic methods, such as those enabled by the SHELX software suite (e.g., SHELXL for refinement), are critical for resolving the stereochemistry and conformational details of such compounds . For instance, the pyrazole ring in the target compound may adopt specific dihedral angles relative to the acrylamide backbone, influencing its bioactivity.
Q & A
Q. What key structural features of this compound influence its biological activity?
The compound integrates three critical motifs:
- Benzo[d][1,3]dioxole : Enhances lipophilicity and π-π stacking with aromatic residues in biological targets .
- Pyrazole ring : The 3,5-dimethyl-4-phenyl substitution modulates steric bulk and hydrogen-bonding potential, influencing receptor selectivity .
- Acrylamide linker : Enables covalent or non-covalent interactions (e.g., Michael addition with cysteine residues in enzymes) . Methodological Insight: Use molecular docking to map interactions between these groups and target proteins (e.g., kinases or GPCRs).
Q. What synthetic methodologies are used to prepare this compound?
A multi-step approach is typically employed:
- Step 1 : Condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a ketone to form an α,β-unsaturated carbonyl intermediate .
- Step 2 : Acylation of the pyrazole-ethylamine moiety using acryloyl chloride under mild basic conditions (e.g., triethylamine in chloroform) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Critical Parameters: Control reaction temperature (<40°C) to prevent acrylamide polymerization .
Q. Which characterization techniques confirm structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR validate regiochemistry (e.g., E-isomer confirmation via coupling constants J = 15–16 Hz for acrylamide protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 434.20) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
Q. How should contradictory biological activity data be resolved?
- Assay Validation : Replicate studies using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Structural Variants : Compare activity of E vs. Z isomers (e.g., (Z)-analogs in show altered target specificity) .
- Meta-Analysis : Aggregate data from analogs (e.g., pyrazole derivatives in with IC₅₀ values ranging 0.1–10 µM) .
Q. What computational methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding poses with kinase domains (e.g., EGFR or VEGFR2) .
- MD Simulations : Simulate ligand-protein stability in explicit solvent (GROMACS, 50 ns trajectories) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
